5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7ClINO2 This compound is characterized by the presence of chlorine, iodine, and methyl groups attached to a pyridine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the halogenation of 4,6-dimethylpyridine-3-carboxylic acid. The process starts with the chlorination of the pyridine ring, followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki and Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid
- 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid
- 5-Chloro-2-fluoro-4,6-dimethylpyridine-3-carboxylic acid
Uniqueness
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQSGMDNKINMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.